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Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often
debilitating condition. A significant subtype, cochlear synaptic tinnitus, is hypothesized to
originate from glutamatergic excitotoxicity at the synapse between inner hair cells (IHCs) and
spiral ganglion neurons. This excitotoxicity leads to a condition known as cochlear
synaptopathy, characterized by the loss of synaptic ribbons without the loss of hair cells.
Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its
multifaceted mechanism of action, primarily as a glutamate receptor antagonist and a calcium
channel blocker.[1][2][3] These application notes provide a comprehensive overview of the use
of Caroverine in preclinical and clinical research for cochlear synaptic tinnitus, detailing its
mechanism of action, summarizing clinical data, and providing detailed experimental protocols.

Mechanism of Action

Caroverine exerts its therapeutic effects through a multi-target mechanism. It functions as a
competitive antagonist of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5]
This dual antagonism mitigates the excitotoxic effects of excessive glutamate release in the
cochlear synapse, a key pathological event in cochlear synaptic tinnitus.[6] Additionally,
Caroverine exhibits calcium channel blocking properties, further protecting against intracellular
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calcium overload and subsequent neuronal damage.[1][2] Its antioxidant properties also
contribute to its neuroprotective effects in the auditory system.[1][3]
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Caption: Caroverine's mechanism in cochlear synaptic tinnitus. (Within 100 characters)

Quantitative Data from Clinical Studies

Several clinical studies have evaluated the efficacy and safety of Caroverine for tinnitus
treatment. The data below summarizes key findings from these studies.
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Administration . Key Efficacy
Study Treatment Duration T
Route & Dosage Findings

In the Caroverine
group, 63.3% of
patients responded to
therapy immediately
after the infusion,
showing a reduction in
Denk et al. (1997)[4] Single intravenous ) both subjective rating
' _ Single dose .
[51[71I8] infusion and psychoacoustic
measurement of
tinnitus. In contrast,
none of the patients in
the placebo group
showed a significant

response.[4][5]

64% of patients in the
Caroverine group
showed a reduction in
tinnitus. 8%
experienced complete
relief, 12% had over
50% improvement,

] Oral, 20 mg twice and 44% had

Kumari & Kumar[9] ) 90 days )
daily improvement below

50%. This was a
statistically significant
improvement
compared to the
placebo group, where
only 20% showed

improvement.[9]

Mahendru et al.[10] Single intravenous 12 weeks follow-up Caroverine showed a
infusion of 160 mg significant
improvement in

Tinnitus Handicap
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Inventory (THI) scores
up to 4 weeks. The
effect was not
significant at 12
weeks, suggesting a
single infusion may be
effective for 4-6
weeks.[10]

An overall reduction in
tinnitus was observed
in 53.3% of the
Caroverine-treated
group. There was a
significant
Quasi-experimental Oral, 40 mg twice improvement in the
study (2024)[11][12] daily 90 days tinnitus case history
guestionnaire score
and a larger decrease
in the THI score
compared to the
standard of care.[11]

[12]

A long-lasting
tinnitolytic effect was
observed, with the
probability of success
correlating with the
pre-therapeutic
Ehrenberger (2005) Topical, 1% - tinnitus intensity. The
[13] Caroverine eardrops Not specified treatment was
particularly successful
for patients with
Meniere's disease and
sudden hearing loss
associated with

tinnitus.[13]
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Experimental Protocols
Preclinical Models

This protocol describes a method to induce cochlear synaptopathy in mice, a key model for
studying cochlear synaptic tinnitus.

Noise Exposure Recovery Period Assessment of Synaptopathy
(8-16 kHz octave-band noise, 97.5-100 dB SPL, 2 hours) (Minimum 2 weeks) (ABR and Immunohistochemistry)

Click to download full resolution via product page

Caption: Workflow for inducing cochlear synaptopathy in mice. (Within 100 characters)

Materials:

CBA/CaJ mice (or other suitable strain)

Sound-exposure chamber with a calibrated sound delivery system

Noise generation software and amplifier

Small cages for holding mice during exposure
Procedure:

e Animal Preparation: Acclimatize male CBA/CaJ mice (6-8 weeks old) to the facility for at
least one week before the experiment.

» Noise Exposure: Place unanesthetized mice in a small wire-mesh cage within the
reverberant sound-exposure chamber. Expose the mice to an octave-band noise (8—-16 kHz)
for 2 hours at an intensity of 97.5-100 dB SPL.[1]

» Recovery: After noise exposure, return the mice to their home cages and allow for a recovery
period of at least 2 weeks. This period allows for the temporary threshold shift to recover,
revealing the underlying synaptopathy.[1]

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b14865579?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8715054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8715054/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14865579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Confirmation of Synaptopathy: Assess the degree of synaptopathy using Auditory Brainstem
Response (ABR) and immunohistochemistry (see Protocols 2 and 3).

ABR is a non-invasive method to assess the integrity of the auditory pathway and is crucial for

evaluating hearing thresholds and neural responses.

Materials:

ABR recording system (e.g., Tucker-Davis Technologies) with a soundproof chamber
Subdermal needle electrodes
Anesthetic (e.g., ketamine/xylazine mixture)

Heating pad to maintain body temperature

Procedure:

Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100
mg/kg) and xylazine (10 mg/kg).[9]

Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the
ipsilateral pinna (reference), and in the contralateral hind leg (ground).[14]

Acoustic Stimulation: Deliver acoustic stimuli (clicks and tone pips at various frequencies,
e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.[9]

Recording: Record the neural responses from 90 dB SPL down to 10 dB below the threshold
in 5 or 10 dB steps.[9][14] Average the responses to multiple stimuli (e.g., 512) for each
intensity level to improve the signal-to-noise ratio.[14]

Data Analysis: Determine the hearing threshold, which is the lowest stimulus intensity that
elicits a discernible ABR wave I. Analyze the amplitude and latency of ABR waves,
particularly wave |, which reflects the summed activity of the auditory nerve. A reduction in
wave | amplitude at supra-threshold levels, with normal thresholds, is indicative of cochlear
synaptopathy.[1]
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This protocol allows for the direct visualization and quantification of synaptic loss in the

cochlea.

Materials:

Dissecting microscope and tools
Fixative (e.g., 4% paraformaldehyde)
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal horse serum)

Primary antibodies: anti-CtBP2 (for ribbon synapses) and anti-GluA2/3 (for postsynaptic
receptors)

Fluorescently-labeled secondary antibodies
Mounting medium with DAPI

Confocal microscope

Procedure:

Tissue Preparation: Euthanize the mouse and perfuse transcardially with saline followed by
4% paraformaldehyde. Dissect the cochleae and post-fix for 2 hours.

Decalcification: Decalcify the cochleae in EDTA for several days.

Dissection: Under a dissecting microscope, carefully dissect the organ of Corti from the
cochlear spiral.

Immunostaining:
o Permeabilize and block the tissue for 1 hour at room temperature.

o Incubate with primary antibodies (e.g., mouse anti-CtBP2 and rabbit anti-GluA2/3)
overnight at 4°C.
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o Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies
for 2 hours at room temperature.

o Counterstain with DAPI to visualize cell nuclei.

e Imaging and Quantification: Mount the tissue on a slide and image using a confocal
microscope. Acquire z-stacks of the inner hair cell region. Use image analysis software to
count the number of co-localized pre-synaptic (CtBP2) and post-synaptic (GluA2/3) puncta
per inner hair cell.[15] A reduction in the number of synaptic puncta in noise-exposed
animals compared to controls confirms synaptopathy.

GPIAS is a common behavioral paradigm to assess tinnitus in animals. The principle is that the
tinnitus percept "fills in" a silent gap in a background noise, thus reducing the inhibitory effect of
the gap on a startle reflex.

Materials:

o Startle response system with a sound-attenuating chamber
e Animal holder on a pressure-sensitive platform

o Software for stimulus presentation and response recording
Procedure:

¢ Acclimatization: Place the animal in the holder within the chamber and allow it to acclimatize
for 5-10 minutes.

e Testing: Present a continuous background narrowband noise centered at a specific
frequency.

» Trial Types: Randomly present two types of trials:

o No-Gap Trials: A loud startling stimulus (e.g., 115 dB SPL broadband noise burst for 20
ms) is presented.

o Gap Trials: A short silent gap (e.g., 50 ms) is introduced in the background noise 100 ms
before the startling stimulus.[5]
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o Data Acquisition: Measure the amplitude of the startle response for each trial.

» Data Analysis: Calculate the prepulse inhibition (PPI) for each background noise frequency. A
reduced PPI in the "gap" condition at a specific frequency range in noise-exposed animals is
interpreted as evidence of tinnitus at that pitch.[12]

Clinical Assessment

The THI is a validated self-report questionnaire to quantify the impact of tinnitus on a person's
life.

Procedure:

Administration: Provide the 25-item questionnaire to the patient.[11]

Instructions: Instruct the patient to answer each question based on their experiences over
the past week. Each question has three response options: "Yes" (4 points), "Sometimes" (2
points), and "No" (0 points).[16]

Scoring: Sum the points for all 25 questions to obtain a total score ranging from 0 to 100.[17]

Interpretation: The total score is graded to determine the severity of the tinnitus handicap:
o 0-16: Slight or no handicap (Grade 1)

o 18-36: Mild handicap (Grade 2)

o 38-56: Moderate handicap (Grade 3)

o 58-76: Severe handicap (Grade 4)

o 78-100: Catastrophic handicap (Grade 5)[11]

This protocol aims to match the perceived pitch and loudness of the patient's tinnitus using
externally generated sounds.

Materials:

¢ Clinical audiometer
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e Headphones
Procedure:
» Pitch Matching:
o Present pure tones of different frequencies to the ear contralateral to the tinnitus.

o Use a two-alternative forced-choice procedure, asking the patient to identify which of two
tones is closer to their tinnitus pitch.

o Narrow down the frequency range to identify the pitch that best matches the patient's
tinnitus.[10]

e Loudness Matching:
o Present a pure tone at the matched tinnitus frequency to the contralateral ear.

o Adjust the intensity of the tone in 1 or 2 dB steps until the patient reports that it is equal in

loudness to their tinnitus.

o The loudness match is typically expressed in dB sensation level (SL), which is the
intensity in dB above the patient's hearing threshold at that frequency.[10]

Drug Preparation and Administration
Caroverine Solution Preparation for In Vivo
Administration

For Intravenous Infusion:
o Caroverine is typically available as a dihydrochloride salt.

o Prepare a sterile solution in normal saline for infusion. The concentration will depend on the

specific clinical trial protocol.

For Oral Administration:
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» Caroverine is available in capsule or tablet form, typically in 20 mg or 40 mg strengths.[18]
[19]

For Topical Administration (Eardrops):

» A 1% Caroverine solution in a lipophilic carrier can be prepared for transtympanic delivery.
[13]

Protocol 7: Round Window Membrane Application in
Animal Models

This protocol describes the local delivery of Caroverine to the inner ear.

MAnesthetize AnimaD—P(Expose Auditory Bulla)—b(Visualize Round Window Membrane)—b(Apply Caroverine Solution)—be

Click to download full resolution via product page

Caption: Workflow for round window membrane drug application. (Within 100 characters)

Materials:

Anesthetized animal (e.g., guinea pig)

Surgical microscope

Micro-surgical instruments

Caroverine solution

Micropipette or gelfoam soaked in the drug solution
Procedure:

» Anesthesia and Surgical Preparation: Anesthetize the animal and perform a post-auricular
incision to expose the auditory bulla.
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o Exposure of the Round Window: Carefully open the bulla to visualize the round window
membrane.

e Drug Application:

o Direct Application: Use a micropipette to apply a small volume of the Caroverine solution
directly onto the round window membrane.

o Gelfoam Application: Alternatively, soak a small piece of absorbable gelatin sponge
(gelfoam) in the Caroverine solution and place it on the round window membrane for

sustained release.

e Closure: Close the surgical incision in layers.

Conclusion

Caroverine presents a targeted therapeutic approach for cochlear synaptic tinnitus by
addressing the underlying glutamatergic excitotoxicity. The protocols outlined in these
application notes provide a framework for researchers and drug development professionals to
investigate the efficacy and mechanisms of Caroverine and other potential therapeutic agents
for this challenging condition. Rigorous preclinical and clinical studies, employing standardized
methodologies as described, are essential for advancing the development of effective
treatments for tinnitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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